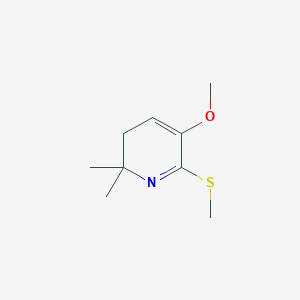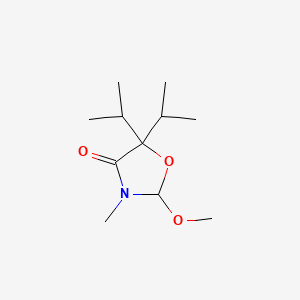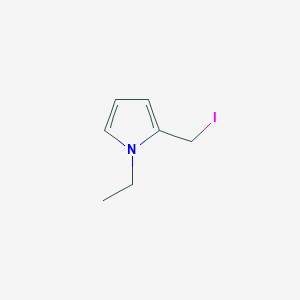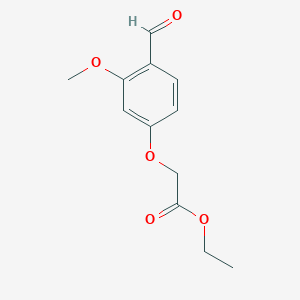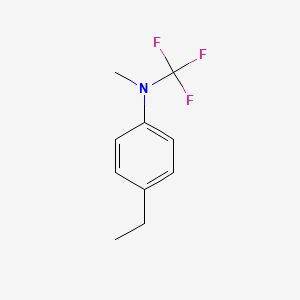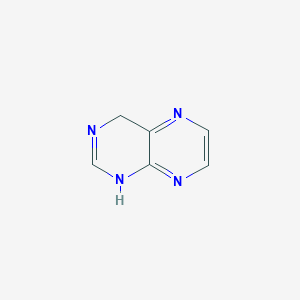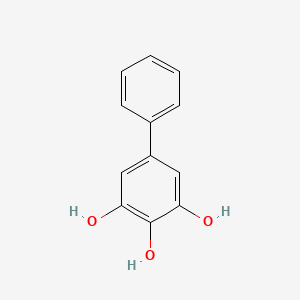
Biphenyltriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It consists of two benzene rings connected by a single bond, with three hydroxyl groups attached to the biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Biphenyltriol can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of strong electron-withdrawing groups on the aromatic ring and the use of strong nucleophiles . Another method involves the diazotization of aniline derivatives followed by coupling reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Análisis De Reacciones Químicas
Types of Reactions
Biphenyltriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form biphenyl derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield biphenylquinone, while reduction can produce biphenyl with fewer hydroxyl groups .
Aplicaciones Científicas De Investigación
Biphenyltriol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of biphenyltriol involves its interaction with various molecular targets and pathways. The hydroxyl groups on the biphenyl structure allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological processes and lead to various effects, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to biphenyltriol include other biphenyl derivatives with different functional groups, such as:
- Biphenyl-2,2’,4-triol
- Biphenyl-3,4,5-triol
- Biphenyl-2,2’,5-triol
Uniqueness
This compound is unique due to the specific positioning of its hydroxyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure allows it to participate in specific reactions and applications that other biphenyl derivatives may not be suitable for .
Propiedades
Número CAS |
29222-39-7 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
5-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
Clave InChI |
IVQGJZCJWJVSJX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=C(C(=C2)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-Imidazo[4,5-g][1,2,3]benzothiadiazole](/img/structure/B13951411.png)

![3-[(4-Fluorophenyl)methylidene]-5-methyl-4-oxohexanoic acid](/img/structure/B13951422.png)
